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molecular formula C12H14O3 B1374970 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid CAS No. 1073545-88-6

3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1374970
M. Wt: 206.24 g/mol
InChI Key: OWXNQQUWPGXPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572934B2

Procedure details

A solution of 21.2 in 10:1 DMF/water (48 mL) was stirred overnight at 90° C. The mixture was cooled to room temperature, diluted with EtOAc, washed with 1 N HCl and brine, dried (MgSO4), and concentrated to afford 21.3. The crude product was used without further purification.
Name
21.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[CH:5]2C(=O)OC(C)(C)[O:7][C:6]2=[O:14])[CH2:3][CH2:2]1.CN(C=O)C.O>CCOC(C)=O>[CH:1]1([CH:4]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[CH2:5][C:6]([OH:14])=[O:7])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
21.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C1C(OC(OC1=O)(C)C)=O)C1=CC=C(C=C1)O
Name
Quantity
48 mL
Type
reactant
Smiles
CN(C)C=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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